molecular formula C15H13ClN2OS B2688905 5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole CAS No. 867041-79-0

5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole

Cat. No.: B2688905
CAS No.: 867041-79-0
M. Wt: 304.79
InChI Key: XNKXRKJPWWCRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole is a chemical compound that belongs to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring This specific compound is characterized by the presence of a chlorine atom at the 5th position and a phenoxyethylsulfanyl group at the 2nd position of the benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-mercaptobenzimidazole and 2-phenoxyethyl chloride.

    Reaction: The 2-mercaptobenzimidazole is reacted with 2-phenoxyethyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Chlorination: The resulting product is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 5th position of the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the chlorine atom or modify the phenoxyethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like triethylamine (TEA)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated products, modified phenoxyethyl derivatives

    Substitution: Aminated or thiolated benzodiazole derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-mercaptobenzimidazole: A precursor in the synthesis of the target compound.

    5-chloro-2-mercaptobenzimidazole: Similar structure but lacks the phenoxyethylsulfanyl group.

    2-phenoxyethylbenzimidazole: Similar structure but lacks the chlorine atom.

Uniqueness

5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole is unique due to the combination of the chlorine atom and the phenoxyethylsulfanyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-2-(2-phenoxyethylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c16-11-6-7-13-14(10-11)18-15(17-13)20-9-8-19-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKXRKJPWWCRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.